Fibronectin Receptor Peptide (124-131)

cysteine proteinase binding laminin displacement assay integrin β1 cytoplasmic domain

Researchers targeting integrin β1 cytoplasmic domain interactions often rely on RGD-based peptides, which bind the extracellular pocket and cannot modulate inside-out signaling or cysteine proteinase docking. Fibronectin Receptor Peptide (124-131) (DLYYLMDL) directly engages the β1 cytoplasmic tail, providing unique mechanistic selectivity. • Most potent peptide displacer of papain-superfamily cysteine proteinases from laminin (stoichiometric displacement superior to YIGSR and RNIAEIIKDI). • Validated core pharmacophore for anti-adhesion oligomers: dimer inhibits HCCLM6 adhesion by 48.7% at 100 µM; trimer achieves 66.4% adhesion inhibition and 51.3% invasion reduction. • In-vivo validated: microinjection arrests gastrulation in R. pipiens embryos. For β1-specific cytoplasmic blockade, generic RGD peptides offer no equivalent activity.

Molecular Formula C49H72N8O15S
Molecular Weight 1045.216
CAS No. 172516-80-2
Cat. No. B598627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFibronectin Receptor Peptide (124-131)
CAS172516-80-2
Molecular FormulaC49H72N8O15S
Molecular Weight1045.216
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C49H72N8O15S/c1-25(2)18-34(52-42(64)32(50)23-40(60)61)45(67)54-37(22-29-10-14-31(59)15-11-29)47(69)55-36(21-28-8-12-30(58)13-9-28)46(68)53-35(19-26(3)4)44(66)51-33(16-17-73-7)43(65)56-38(24-41(62)63)48(70)57-39(49(71)72)20-27(5)6/h8-15,25-27,32-39,58-59H,16-24,50H2,1-7H3,(H,51,66)(H,52,64)(H,53,68)(H,54,67)(H,55,69)(H,56,65)(H,57,70)(H,60,61)(H,62,63)(H,71,72)/t32-,33-,34-,35-,36-,37-,38-,39-/m0/s1
InChIKeyNSIKONOIBPLGKP-FDISYFBBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fibronectin Receptor Peptide (124-131) Overview


Fibronectin Receptor Peptide (124-131) is an octapeptide (H-Asp-Leu-Tyr-Tyr-Leu-Met-Asp-Leu-OH; MW 1045.21; CAS 172516-80-2) corresponding to residues 124–131 of the integrin β1 subunit cytoplasmic domain [1]. Unlike RGD-based peptides that mimic the extracellular ligand, this peptide targets the receptor-side cytoplasmic tail of integrin α5β1 and other β1-containing integrins [1]. It has demonstrated significant inhibition of gastrulation in Rana pipiens embryos [1] and serves as the core pharmacophore for multimeric anti-adhesion peptides active against hepatocellular carcinoma metastasis [2].

Target Integrin β1 cytoplasmic tail
Mechanism Targets inside-out signaling and proteinase docking
Research use Cell adhesion, migration, and invasion models

Why Generic Substitution Fails


Generic substitution with RGD-containing peptides (e.g., GRGDSP, RGDS) or synergy-site peptides (e.g., PHSRN) is mechanistically invalid for applications requiring Fibronectin Receptor Peptide (124-131). RGD peptides occupy the extracellular ligand-binding pocket of integrins, whereas DLYYLMDL targets the cytoplasmic β1 tail, a region involved in inside-out signaling and cysteine proteinase docking [1]. The DLYYLMDL sequence has demonstrated stoichiometric displacement potency against laminin-bound proteinases that is superior to competing laminin-derived peptides YIGSR and RNIAEIIKDI [2], establishing a unique functional profile not achievable with ligand-mimetic surrogates. For research requiring specific blockade of integrin β1 cytoplasmic domain interactions, generic RGD peptides provide no equivalent activity.

Target site mismatch
RGD peptides bind the extracellular integrin domain; DLYYLMDL targets the cytoplasmic β1 tail.
Functional profile mismatch
RGD peptides lack cysteine proteinase displacement activity reported for DLYYLMDL.
Signaling pathway mismatch
Inside-out signaling blockade via β1 cytoplasmic domain cannot be replicated by RGD ligand-mimetics.

Quantitative Differentiation Evidence


Cysteine Proteinase Displacement from Laminin

In a competitive laminin-binding displacement assay, the integrin β1 peptide DLYYLMDL was identified as 'the most powerful' peptide tested, outperforming two laminin-derived competitor peptides. This represents a direct head-to-head comparison under identical experimental conditions [1].

Proteinase displacement
Head-to-head
DLYYLMDL ranked #1; > RNIAEIIKDI > YIGSR
Supports integrin–proteinase interaction studies
Laminin-coated wells; papain family enzymes
cysteine proteinase binding laminin displacement assay integrin β1 cytoplasmic domain

Dimeric Peptide Anti-Adhesion Activity

The dimeric form of DLYYLMDL (β2 peptide, two DLYYLMDLSYSMK sequences joined by a glycine-glycine linker) produced dose-responsive inhibition of HCCLM6 cell adhesion to fibronectin (FN). At 10 µM, 20 µM, 50 µM, and 100 µM, adhesion inhibition ratios were 11.8%, 21.7%, 29.6%, and 48.7% respectively [1]. This demonstrates a clear concentration–response relationship for the DLYYLMDL-derived pharmacophore in a cancer-relevant model.

Dimer anti-adhesion
Assay context
11.8% (10 µM) → 48.7% (100 µM) inhibition
Validates DLYYLMDL as anti-adhesion core
HCCLM6 cells on FN; MTT assay
hepatocellular carcinoma anti-adhesion peptide fibronectin adhesion inhibition

Trimeric Peptide Anti-Adhesion & Invasion Inhibition

The trimeric β3 peptide (three tandem DLYYLMDLSYSMK repeats) showed superior dose-dependent anti-adhesion activity and additional anti-invasion effects on HCCLM6 cells. Adhesion inhibition rates reached 11.8% (10 µM), 21.7% (20 µM), 37.5% (50 µM), and 66.4% (100 µM), and Matrigel invasion was reduced by 51.3% at 100 µM [1]. The trimer outperforms the dimer at the highest dose, demonstrating valence-dependent potency gains.

Trimer vs. dimer
Head-to-head
66.4% vs. 48.7% adhesion inhibition; +51.3% invasion reduction
Valency amplifies biological response
HCCLM6 Matrigel invasion model
hepatocellular carcinoma tumor invasion β3 trimer peptide Matrigel invasion assay

DLYYLMDL Peptide in Decidual Cell Adhesion

A peptide spanning integrin β1[140-164] (DDL: DYPIDLYYLMDLSYSMKDDLENVKS) that contains the DLYYLMDL core inhibited decidual cell attachment to fibronectin in a dose-dependent manner. In contrast, a mutant peptide AAL (D157A/D158A substitution) showed no inhibitory effect, serving as a negative control [1]. Furthermore, the inhibition by DDL peptide was reversed by prior treatment with an RGD-containing peptide but not an RGE-containing peptide, confirming that the DLYYLMDL-containing region specifically participates in the RGD cross-linking pathway.

Decidual adhesion
Head-to-head
DDL inhibits; AAL mutant inactive; RGD reversal positive
Involves β1 RGD cross-linking pathway
Human decidual cells; FN substrate
embryo implantation integrin β1 RGD cross-linking region decidual cell adhesion

Gastrulation Inhibition by Monomeric DLYYLMDL

Microinjection of the monomeric Fibronectin Receptor Peptide (124-131) (DLYYLMDL) into midblastulae of Rana pipiens significantly inhibited gastrulation. The equivalent fibronectin peptide DRVPHSRNSIT (residues 1373–1383 of FN cell-binding domain) also inhibited gastrulation, indicating that both ligand-side and receptor-side sequences can disrupt FN–integrin interactions in an intact developmental model [1].

Gastrulation inhibition
Reported
DLYYLMDL inhibits gastrulation (p
Functional probe for β1-dependent cell migration
Rana pipiens embryo microinjection
gastrulation arrest amphibian embryo cell migration integrin β1 function

Application Scenarios


Integrin β1–Cysteine Proteinase Interaction Studies

The DLYYLMDL octapeptide is the most potent known peptide for displacing papain-superfamily cysteine proteinases from laminin [1]. Researchers studying the structural basis of integrin–proteinase crosstalk in basement membrane degradation should use Fibronectin Receptor Peptide (124-131) rather than laminin-derived peptides (YIGSR, RNIAEIIKDI) to achieve maximal displacement efficiency.

Multivalent Anti-Metastasis Peptide Design & Validation

The DLYYLMDL monomer serves as the validated core pharmacophore for anti-adhesion oligomers. Dimerization produces 48.7% adhesion inhibition of HCCLM6 cells at 100 µM [2]; trimerization increases this to 66.4% and adds 51.3% invasion reduction [3]. Procurement of the high-purity monomer enables rational valency optimization for structure–activity relationship studies.

Embryo Implantation and RGD Cross-Linking Pathway Investigation

Peptides encompassing the DLYYLMDL sequence specifically inhibit decidual cell attachment to fibronectin via the RGD cross-linking region of β1 integrin, an effect reversed by RGD peptide but not RGE peptide [4]. Researchers investigating implantation biology should use peptides containing DLYYLMDL as probes for the β1 RGD-binding interface, not generic RGD peptides which cannot distinguish between integrin subunits.

Developmental Biology: Gastrulation & Cell Migration Assays

Microinjection of monomeric DLYYLMDL into amphibian embryos significantly inhibits gastrulation [5], providing a validated in vivo model for screening compounds that modulate β1 integrin-dependent collective cell migration. This application is unique to the receptor-side peptide and cannot be replicated with ECM-derived peptides.

Application
Selection Property
Validation Focus
Integrin–proteinase interaction research
β1 cytoplasmic tail targeting
Proteinase displacement benchmarking
Multivalent anti-adhesion design
Monomer as anti-adhesion core
Valency-dependent response validation
Embryo implantation RGD cross-linking studies
β1 RGD cross-linking pathway probe
Decidual cell adhesion inhibition profile
Developmental cell migration assays
In vivo β1 functional probe
Gastrulation endpoint monitoring
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